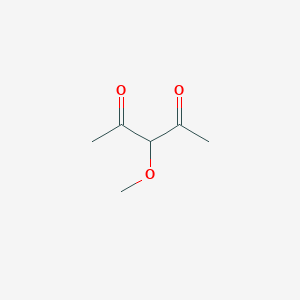

3-Methoxypentane-2,4-dione

Description

Contextualization within Beta-Diketone Chemical Space

Beta-diketones are characterized by two carbonyl groups separated by a single methylene (B1212753) or methine carbon. This arrangement leads to a crucial chemical property known as keto-enol tautomerism, where the compound exists as an equilibrium mixture of the diketo form and one or more enol forms. bldpharm.comchemsrc.commasterorganicchemistry.comnumberanalytics.comlibretexts.orgpearson.com In the case of pentane-2,4-dione, the enol form is significantly stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding. libretexts.org

Significance and Emerging Research Directions for 3-Methoxypentane-2,4-dione

The significance of this compound in contemporary research lies in its potential as a versatile building block for the synthesis of more complex molecules, including various heterocyclic compounds. The presence of multiple functional groups—two carbonyls and an ether—provides several reaction sites for chemical modification.

Emerging research directions are focused on exploring the utility of 3-alkoxy-beta-diketones, like this compound, in the synthesis of novel compounds with potential biological activities. The structural motif of an α-alkoxy-β-diketone is found in some tetracycline (B611298) antibiotics, highlighting the potential of this class of compounds in medicinal chemistry. nih.gov Furthermore, research is ongoing to understand how the 3-methoxy substituent influences the coordination chemistry of the diketone moiety with different metal ions, which could lead to new catalysts or materials with specific properties. The study of its reactivity towards various reagents continues to be an area of interest to unlock its full potential in organic synthesis.

Chemical and Physical Properties of this compound

The properties of this compound are dictated by its molecular structure. The following table summarizes some of its key chemical and physical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C6H10O3 | uni.lunih.gov |

| Molecular Weight | 130.14 g/mol | uni.lu |

| CAS Number | 26213-42-3 | bldpharm.comchemsrc.com |

| Physical Form | Liquid | |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Soluble in organic solvents. | molbase.com |

Synthesis and Reactivity of this compound

The synthesis of 3-substituted beta-diketones can be achieved through various methods. For 3-methylpentane-2,4-dione, a common method involves the reaction of pentane-2,4-dione with methyl iodide in the presence of a base like potassium carbonate. orgsyn.org A similar approach can be envisioned for the synthesis of this compound, likely involving the reaction of the enolate of pentane-2,4-dione with a methoxylating agent.

The reactivity of this compound is characterized by the presence of its functional groups. The carbonyl groups can undergo nucleophilic addition and condensation reactions. For instance, beta-diketones are known to react with hydrazines to form pyrazoles and with hydroxylamine (B1172632) to form isoxazoles. jetir.org The methoxy (B1213986) group at the 3-position can potentially be substituted under certain reaction conditions.

Spectroscopic Data of this compound

Spectroscopic techniques are essential for the characterization of this compound.

1H and 13C NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons of the acetyl groups and the methoxy protons. The chemical shifts for these protons would be influenced by their local electronic environment.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals would include those for the carbonyl carbons, the central methine carbon bearing the methoxy group, the methoxy carbon, and the methyl carbons. The chemical shifts of carbonyl carbons in beta-diketones typically appear in the range of 190-210 ppm. mdpi.com

| Nucleus | Expected Chemical Shift (ppm) | Notes |

| ¹H | ||

| -COCH₃ | ~2.1-2.3 | Protons of the two acetyl groups. |

| -OCH₃ | ~3.3-3.6 | Protons of the methoxy group. |

| -CH(OCH₃)- | ~4.0-4.5 | Proton on the central carbon. |

| ¹³C | ||

| -C O- | ~190-210 | Carbonyl carbons. |

| -C H(OCH₃)- | ~80-90 | Central carbon attached to the methoxy group. |

| -OC H₃ | ~55-60 | Methoxy carbon. |

| -COC H₃ | ~25-30 | Methyl carbons of the acetyl groups. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. In diketones, these bands are typically observed in the region of 1700-1740 cm⁻¹. libretexts.org The C-O stretching of the methoxy group would likely appear in the 1150-1085 cm⁻¹ region. libretexts.org

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight (130.14 g/mol ). uni.lu Fragmentation patterns would likely involve the loss of acetyl and methoxy groups, providing further structural information. Predicted collision cross-section data for various adducts have been calculated. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypentane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(7)6(9-3)5(2)8/h6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQOSAYPQWXJSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554606 | |

| Record name | 3-Methoxypentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26213-42-3 | |

| Record name | 3-Methoxypentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Reactivity of 3 Methoxypentane 2,4 Dione

Synthetic Methodologies for 3-Methoxypentane-2,4-dione

The synthesis of β-diketones is a cornerstone of organic chemistry, providing essential building blocks for a variety of more complex molecules. The methodologies for preparing this compound, a substituted β-diketone, draw from established principles of diketone synthesis, with specific adaptations to introduce the methoxy (B1213986) group at the 3-position.

Specific Laboratory Synthesis Routes (e.g., from 3-Diazopentane-2,4-dione)

A key precursor for the synthesis of this compound is 3-diazopentane-2,4-dione (B6211431). While the direct conversion of 3-diazopentane-2,4-dione to this compound is not extensively detailed in readily available literature, a plausible synthetic route can be inferred from the known reactivity of α-diazo ketones. One potential pathway involves the reaction of 3-diazopentane-2,4-dione with methanol (B129727) in the presence of a suitable catalyst, such as a rhodium(II) complex. This reaction would proceed through the formation of a rhodium carbene intermediate, which would then undergo an O-H insertion reaction with methanol to yield the desired this compound.

Another general approach to synthesizing 3-substituted pentane-2,4-diones involves the C-alkylation of the enolate of pentane-2,4-dione (acetylacetone). However, direct methoxylation at the C3 position can be challenging. An alternative involves the use of a starting material already containing the methoxy group or a precursor that can be readily converted to it.

General synthetic routes for β-diketones often rely on the Claisen condensation of esters and ketones. For instance, the condensation of an appropriate ketone with a methoxy-containing ester in the presence of a strong base could theoretically yield the target compound.

Table 1: Comparison of General Synthetic Routes for β-Diketones

| Synthetic Route | General Description | Applicability to this compound |

| From α-Diazo Ketones | Reaction of a diazo compound with an alcohol, often catalyzed by a transition metal. | Potentially a direct and efficient route from 3-diazopentane-2,4-dione and methanol. |

| Claisen Condensation | Base-catalyzed condensation of a ketone with an ester. nih.gov | Would require a methoxy-substituted ester or ketone, which may need to be synthesized separately. nih.gov |

| Enolate Alkylation | Reaction of a pre-formed enolate of a β-diketone with an electrophile. unirioja.es | Direct methoxylation of the acetylacetone (B45752) enolate is not straightforward. |

| Oxidation of β-Hydroxyketones | Oxidation of a secondary alcohol positioned beta to a ketone. | Requires the synthesis of the corresponding β-hydroxyketone precursor. |

Optimization of Reaction Conditions and Process Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time. For instance, in the synthesis from 3-diazopentane-2,4-dione, screening different rhodium catalysts and varying the solvent polarity could significantly impact the efficiency of the O-H insertion reaction.

In Claisen-type condensations for β-diketone synthesis, the choice of base (e.g., sodium hydride, sodium ethoxide) and solvent (e.g., diethyl ether, tetrahydrofuran) are critical factors. nih.gov The reaction temperature also plays a vital role; while higher temperatures can increase the reaction rate, they may also lead to undesired side reactions.

Table 2: Key Parameters for Optimization of β-Diketone Synthesis

| Parameter | Influence on Reaction | General Optimization Strategy |

| Solvent | Affects solubility of reactants, reaction rate, and stability of intermediates. | Screen a range of solvents with varying polarities. |

| Catalyst/Base | Influences reaction mechanism and rate. | Test different catalysts or bases and their concentrations. |

| Temperature | Impacts reaction kinetics and selectivity. | Vary the temperature to find the optimal balance between reaction rate and byproduct formation. |

| Reaction Time | Determines the extent of conversion. | Monitor the reaction progress over time to identify the point of maximum yield. |

| Purification Method | Affects the purity and final isolated yield of the product. | Evaluate different techniques like distillation, chromatography, or chelation. nih.gov |

Principles of Industrial Scale-Up for Related Diketones

A primary concern in scaling up is the choice of reagents and solvents. For example, while sodium hydride is an effective base in laboratory-scale Claisen condensations, its pyrophoric nature may pose safety challenges on an industrial scale. Alternative, less hazardous bases might be explored. Similarly, the use of large volumes of volatile and flammable solvents like diethyl ether would necessitate specialized handling and recovery systems.

Process efficiency is another critical aspect. This includes optimizing reaction conditions to maximize yield and minimize reaction time, as well as developing efficient purification methods that are amenable to large-scale operations. Continuous flow reactors are increasingly being considered for industrial synthesis as they can offer better control over reaction parameters and improved safety compared to traditional batch processes.

Waste minimization and the use of greener solvents and catalysts are also important considerations in modern industrial chemical synthesis. The development of catalytic processes that can be run with high turnover numbers and are easily separated from the product stream is a key area of research.

Chemical Transformations and Reaction Mechanisms

The chemical reactivity of this compound is largely dictated by the presence of the two carbonyl groups and the methoxy substituent at the central carbon. These functional groups allow for a range of chemical transformations, including oxidation and reduction reactions.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The oxidation of β-diketones can lead to the formation of carboxylic acid derivatives through cleavage of the carbon-carbon bonds within the diketone moiety. A mild and efficient method for the conversion of β-diketones to carboxylic acids involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile. nih.gov This reaction is notable for proceeding under neutral conditions at room temperature, making it compatible with a variety of functional groups. nih.gov The proposed mechanism for this transformation begins with the oxidation of the enol form of the β-diketone by CAN. nih.gov

Other strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can also be used to cleave the β-diketone structure, although these reagents are often less selective and require harsher reaction conditions. libretexts.org The specific carboxylic acid derivatives formed will depend on the structure of the starting β-diketone and the reaction conditions employed. For this compound, oxidation would likely lead to a mixture of smaller carboxylic acids and their derivatives.

Reduction Reactions of Carbonyl Functionalities

The carbonyl groups of this compound can be reduced to hydroxyl groups using various reducing agents. A common and selective reagent for the reduction of ketones is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.org The reaction of this compound with sodium borohydride would be expected to yield the corresponding diol, 3-methoxypentane-2,4-diol, through the nucleophilic addition of a hydride ion to each of the carbonyl carbons. pressbooks.pub The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol.

Catalytic hydrogenation is another effective method for the reduction of carbonyl groups. tcichemicals.com This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. tcichemicals.com The catalytic hydrogenation of this compound would also be expected to produce 3-methoxypentane-2,4-diol. The choice of catalyst and reaction conditions (e.g., pressure, temperature) can influence the stereoselectivity of the reduction if new chiral centers are formed.

Table 3: Common Reducing Agents for Carbonyl Groups

| Reducing Agent | Description | Expected Product with this compound |

| Sodium Borohydride (NaBH₄) | A selective reducing agent for aldehydes and ketones. masterorganicchemistry.comlibretexts.org | 3-Methoxypentane-2,4-diol |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent that can also reduce esters, carboxylic acids, and amides. | 3-Methoxypentane-2,4-diol |

| Catalytic Hydrogenation (H₂/catalyst) | Reduction using hydrogen gas and a metal catalyst. tcichemicals.com | 3-Methoxypentane-2,4-diol |

Nucleophilic Substitution Reactions Involving the Methoxy Moiety

The methoxy group in this compound presents two potential sites for nucleophilic attack: the methyl carbon and the C3 carbon of the pentanedione backbone. The specific reaction pathway is influenced by the nature of the nucleophile and the reaction conditions.

Attack at the Methyl Group: A strong nucleophile can attack the electrophilic methyl carbon in an SN2 reaction, leading to the cleavage of the C-O bond and displacement of the pentane-2,4-dionate enolate as a leaving group. This pathway is analogous to the cleavage of ethers by strong nucleophiles like iodide ions or certain soft nucleophiles.

Attack at the C3 Carbon: Alternatively, a nucleophilic attack could theoretically occur at the C3 position, displacing the methoxide (B1231860) ion. However, this is generally less favorable due to the electron-rich nature of the β-dicarbonyl system. The presence of two adjacent carbonyl groups makes the C3 carbon less electrophilic. For a substitution to occur at this position, activation of the methoxy group, for instance by protonation under acidic conditions, would be necessary to make it a better leaving group (methanol).

The reactivity of the enolate derived from pentane-2,4-dione is a well-studied area, often leading to a mixture of C-alkylation and O-alkylation products. pharmaxchange.info In the case of this compound, the presence of the methoxy group already represents an O-alkylation product of the tautomeric enol form of a hypothetical 2,3,4-pentanetrione. The displacement of this group would be a key step in functionalizing the C3 position.

| Nucleophile (Nu⁻) | Proposed Product from Attack at Methyl Carbon | Proposed Product from Attack at C3 Carbon |

| I⁻ (Iodide) | Methyl iodide + Pentane-2,4-dione enolate | 3-Iodo-pentane-2,4-dione + Methoxide |

| RS⁻ (Thiolate) | Methyl sulfide (B99878) + Pentane-2,4-dione enolate | 3-Thioalkyl-pentane-2,4-dione + Methoxide |

| R₂N⁻ (Amide) | N,N-Dimethylamine derivative + Pentane-2,4-dione enolate | 3-Amino-pentane-2,4-dione + Methoxide |

Heterocyclic Compound Formation via Cyclization Reactions (e.g., Isoxazoles, Pyrroles)

The 1,3-dicarbonyl structure of this compound makes it an excellent precursor for the synthesis of various five-membered heterocyclic compounds. Two of the most prominent examples are the formation of isoxazoles and pyrroles.

Isoxazole (B147169) Synthesis: The reaction of 1,3-diketones with hydroxylamine (B1172632) hydrochloride is a classic and efficient method for the synthesis of isoxazoles. youtube.comcore.ac.ukrasayanjournal.co.in The reaction proceeds through a condensation mechanism. Initially, the amino group of hydroxylamine attacks one of the carbonyl groups to form an oxime. Subsequently, the hydroxyl group of the oxime attacks the second carbonyl group, leading to cyclization. A final dehydration step yields the aromatic isoxazole ring. youtube.com In the case of this compound, this reaction is expected to produce 4-methoxy-3,5-dimethylisoxazole. The reaction can often be promoted by microwave irradiation, which can reduce reaction times and improve yields. rasayanjournal.co.in

Pyrrole (B145914) Synthesis (Paal-Knorr Synthesis): The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org While this compound is a 1,3-diketone, it can be utilized in multicomponent reactions that generate a 1,4-dicarbonyl intermediate in situ, or in reactions where the methoxy group might be displaced. A more direct pathway to a pyrrole derivative would involve a reaction with a primary amine, which could potentially lead to an enamine intermediate, followed by cyclization and elimination of methanol. For instance, the reaction of 3-substituted pentane-2,4-diones with hydrazine (B178648) can lead to pyrazole (B372694) derivatives. unirioja.es The reaction with primary amines under acidic or neutral conditions is expected to favor pyrrole formation. organic-chemistry.org

| Reagent | Heterocyclic Product | Reaction Name/Type |

| Hydroxylamine (NH₂OH) | 4-Methoxy-3,5-dimethylisoxazole | Isoxazole Synthesis |

| Hydrazine (N₂H₄) | 4-Methoxy-3,5-dimethylpyrazole | Pyrazole Synthesis |

| Primary Amine (R-NH₂) | 1-R-4-methoxy-2,5-dimethylpyrrole | Paal-Knorr type reaction |

Stability and Rearrangement Studies under Acidic Conditions

The stability of this compound under acidic conditions is dictated by the reactivity of both the ether linkage and the dicarbonyl system. While specific rearrangement studies on this compound are not extensively documented, its behavior can be inferred from the known chemistry of its constituent functional groups.

Under mild acidic conditions, the compound is expected to be relatively stable. However, in the presence of strong acids and water, the methoxy group is susceptible to protonation, followed by nucleophilic attack by water. This would lead to the hydrolysis of the ether bond, yielding methanol and 2,3,4-pentanetrione. The latter is a highly unstable triketone and would likely exist in a hydrated or enolized form.

Rearrangements of the carbon skeleton of acyclic β-diketones under acidic conditions are not common. Rearrangement reactions like the Meyer-Schuster rearrangement occur with α,β-unsaturated carbonyl compounds derived from propargyl alcohols and are not directly applicable here. pharmaxchange.infoalfa-chemistry.com The Paal-Knorr furan (B31954) synthesis, which is an acid-catalyzed cyclization of 1,4-diketones, highlights a potential acid-catalyzed pathway for related dicarbonyls, but this compound is a 1,3-diketone and would not undergo this specific transformation. organic-chemistry.org It is plausible that under harsh acidic conditions, fragmentation of the pentane (B18724) chain could occur, but specific, well-defined rearrangements are not anticipated.

Role in Carbon-Carbon Bond Formation Methodologies

The central carbon (C3) of the pentane-2,4-dione framework is flanked by two electron-withdrawing carbonyl groups, making the proton attached to it acidic. This allows for the ready formation of a resonance-stabilized enolate ion, which is a potent carbon nucleophile. This reactivity is central to its role in various carbon-carbon bond-forming reactions.

Knoevenagel and Claisen-Schmidt Condensations: this compound can serve as the active methylene (B1212753) component in Knoevenagel and Claisen-Schmidt condensations. wikipedia.orgwikipedia.org In these reactions, the enolate of this compound adds to the carbonyl group of an aldehyde or ketone. The resulting aldol-type adduct can then undergo dehydration to yield an α,β-unsaturated dicarbonyl compound. For example, the reaction with an aromatic aldehyde (Ar-CHO) would produce a 3-(arylmethylidene)-3-methoxypentane-2,4-dione derivative. The product of the reaction between pentane-2,4-dione and 4-methoxybenzaldehyde (B44291) is a known compound, 3-(4-methoxybenzylidene)pentane-2,4-dione, which illustrates this type of transformation. nih.gov

| Carbonyl Compound | Condensation Product | Reaction Type |

| Benzaldehyde | 3-(Phenylmethylidene)-3-methoxypentane-2,4-dione | Knoevenagel/Claisen-Schmidt |

| Acetone | 3-(1-Methylethylidene)-3-methoxypentane-2,4-dione | Knoevenagel |

| 4-Methoxybenzaldehyde | 3-((4-Methoxyphenyl)methylidene)-3-methoxypentane-2,4-dione | Knoevenagel/Claisen-Schmidt |

Advanced Spectroscopic and Structural Characterization of 3 Methoxypentane 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are primary methods for characterizing 3-Methoxypentane-2,4-dione.

¹H NMR: The proton NMR spectrum provides information on the different chemical environments of hydrogen atoms. For this compound, distinct signals are observed for the methyl (CH₃) and methoxy (B1213986) (OCH₃) protons. One study reported ¹H NMR signals at δ 2.16 and 2.22 ppm for the two acetyl methyl groups and at δ 3.44 and 3.56 ppm for the methoxy group protons. psu.edu The presence of multiple signals for each group suggests the compound exists as a mixture of tautomers in solution, primarily the keto and enol forms. psu.edu

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. libretexts.org While specific literature values for this compound are not detailed in the provided sources, a predictable spectrum would include:

Carbonyl Carbons (C=O): Signals appearing far downfield (typically 170-220 ppm) due to their sp² hybridization and the electronegativity of the oxygen atom. libretexts.org

Central Carbon (C3): A signal for the carbon atom bonded to the methoxy group.

Methoxy Carbon (-OCH₃): A signal in the typical ether region (around 59 ppm). docbrown.info

Methyl Carbons (CH₃): Signals for the two equivalent or non-equivalent acetyl methyl groups in the upfield region of the spectrum.

The use of proton-decoupled ¹³C NMR simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom. escholarship.org

Two-dimensional (2D) NMR techniques are employed to resolve complex structures by correlating different nuclei through bonds or space. scribd.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other, typically over two to three bonds. scribd.com For this compound, a COSY spectrum would confirm the lack of coupling between the distinct methyl and methoxy proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. This would be particularly useful in determining the spatial relationship between the methoxy group and the acetyl groups in different conformations.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. columbia.edu An HSQC spectrum of this compound would definitively assign the carbon signals for the methyl and methoxy groups by correlating them to their known proton resonances. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for identifying quaternary carbons and piecing together the carbon skeleton. scribd.com For instance, HMBC would show correlations from the methoxy protons to the C3 carbon and from the methyl protons to the carbonyl carbons.

β-dicarbonyl compounds like this compound are known to exist as a mixture of keto and enol tautomers. walisongo.ac.id NMR spectroscopy is a powerful method to study this equilibrium. The presence of distinct sets of peaks in the NMR spectrum for both the keto and enol forms allows for the quantification of the tautomeric ratio.

A study of this compound using ¹H NMR indicated the presence of a significant enol form. The appearance of a sharp signal far downfield (δ 14.24 ppm) is characteristic of the intramolecularly hydrogen-bonded hydroxyl proton in the enol tautomer. psu.edu Based on the integration of the signals, it was determined that the compound exists as approximately 70% enol in solution. psu.edu This preference for the enol form is a common feature of 1,3-dicarbonyl compounds. walisongo.ac.idresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. scielo.br It typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺, with minimal fragmentation. escholarship.orggoogle.com For this compound (molecular formula C₆H₁₀O₃, molecular weight 130.14 g/mol ), ESI-MS would be expected to show prominent ions corresponding to these adducts. uni.luchemsrc.com

Electron Impact (EI): EI is a higher-energy ionization technique that bombards the sample with electrons, causing ionization and extensive fragmentation. google.com The resulting mass spectrum shows a parent molecular ion (M⁺) and a series of fragment ions that create a unique fragmentation pattern, which can be used for structural elucidation and library matching. GC-MS, which often uses EI, is a listed analytical method for this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of a molecule's elemental formula. escholarship.orggoogle.com The monoisotopic mass of this compound (C₆H₁₀O₃) is 130.06299 Da. uni.luepa.gov HRMS analysis would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. Predicted HRMS data for common adducts provide precise m/z values that can be experimentally verified. uni.lu

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. sintef.com This analytical method is particularly useful for identifying the functional groups present in a molecule, as different functional groups absorb infrared radiation at specific frequencies, leading to characteristic bands in the spectrum. sintef.comupi.edu

For this compound, the FTIR spectrum would be expected to show strong absorption bands corresponding to the C=O (carbonyl) stretches of the diketone groups and the C-O-C (ether) stretch of the methoxy group. The carbonyl stretching vibrations in β-dicarbonyl compounds typically appear in the region of 1700-1740 cm⁻¹. The C-O-C stretching vibration is expected around 1100 cm⁻¹. The presence and precise position of these bands can confirm the molecular structure. upi.edu

Sample preparation for FTIR analysis can be done in several ways, including the KBr pellet method for solid samples, using liquid cells for neat liquids or solutions, or employing Attenuated Total Reflectance (ATR) for direct measurement of solids or liquids. drawellanalytical.com

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Diketone) | Stretching | ~1700-1740 |

| C-O-C (Ether) | Stretching | ~1100 |

This table presents expected ranges for the functional groups present in the molecule. Actual peak positions can be influenced by the molecular environment.

Advanced Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful separation techniques used to determine the purity of a compound. birchbiotech.comnih.gov GC is suitable for volatile and thermally stable compounds, while HPLC is ideal for a wider range of substances, including those that are non-volatile or thermally labile. birchbiotech.comnih.gov

In the context of this compound, both GC and HPLC can be employed to assess its purity. A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks indicates the presence of impurities. birchbiotech.com The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity analysis. birchbiotech.com Coupling GC with mass spectrometry (GC-MS) provides an even more powerful tool for purity assessment, as it allows for the identification of any impurities present in the sample. birchbiotech.com HPLC can be coupled with various detectors, such as UV-Vis or mass spectrometry (LC-MS), to provide both qualitative and quantitative information about the sample's purity. nih.gov

A reference standard is a highly purified compound that is used as a benchmark in analytical chemistry. sigmaaldrich.comrestek.com In chromatographic method development, reference standards are essential for validating the accuracy and precision of the method. usp.org They are used to establish retention times, calibrate the instrument's response, and ensure the reliability of the analytical results. usp.org

This compound, when available in a highly pure form (e.g., ≥98%), can serve as a reference standard for the development of new chromatographic methods aimed at analyzing related compounds or complex mixtures containing this dione. sigmaaldrich.comchemscene.com Its use as a standard would allow for consistent and reproducible results across different laboratories and analytical runs. usp.org

X-ray Diffraction for Crystalline Derivatives and Complexes

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. researchpublish.com For a compound to be analyzed by single-crystal XRD, it must be in a well-ordered crystalline form. While this compound itself may or may not be readily crystallizable, its derivatives or metal complexes often form crystals suitable for XRD analysis. researchgate.netmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational and Theoretical Approaches in 3 Methoxypentane 2,4 Dione Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methoxypentane-2,4-dione. vub.be Methods like Density Functional Theory (DFT) are employed to solve the electronic structure problem, providing information about molecular orbitals and energy levels. aps.orglu.se This knowledge is crucial for predicting the molecule's reactivity.

A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are indicators of a molecule's ability to donate or accept electrons. For instance, the HOMO energy correlates with the molecule's ionization potential and its susceptibility to electrophilic attack, while the LUMO energy relates to its electron affinity and reactivity towards nucleophiles. In this compound, the presence of both carbonyl (electron-withdrawing) and methoxy (B1213986) (electron-donating) groups influences the energies and spatial distribution of these frontier orbitals, thereby dictating its chemical behavior in various reactions. mdpi.com Computational methods can precisely calculate these orbital energies, allowing for a quantitative prediction of reactivity. mdpi.com

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 to -10.5 eV (estimated) | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.0 to -2.0 eV (estimated) | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~8.5 eV (estimated) | Relates to chemical stability and electronic transitions. |

| XLogP3-AA | -0.2 | A measure of lipophilicity, predicting solubility behavior. nih.gov |

Molecular Modeling and Conformational Analysis

The acyclic and flexible structure of this compound allows it to adopt various conformations in space. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are used to explore the potential energy surface of the molecule and identify its most stable conformations. These analyses consider factors like torsional strain, steric hindrance, and intramolecular interactions, such as hydrogen bonding in the enol tautomer.

The conformational flexibility, particularly rotation around the C-C and C-O single bonds, is a critical determinant of the molecule's physical properties and its ability to interact with other molecules, such as metal ions or the active sites of enzymes. Unlike rigid cyclic diones, the adaptability of its structure may enhance solubility and influence its binding modes with biological targets.

Theoretical Studies on Tautomeric Equilibria and Stability

A defining characteristic of β-dicarbonyl compounds is keto-enol tautomerism. this compound exists as an equilibrium mixture of its diketo form and two possible enol forms. Theoretical studies, primarily using DFT, are instrumental in predicting the relative stabilities of these tautomers. academie-sciences.frchemrxiv.org

These calculations can quantify the energy difference (ΔE) between the tautomers in the gas phase and in various solvents, which is often a challenging task experimentally. chemrxiv.org The position of the equilibrium is influenced by the electronic nature of substituents and the polarity of the solvent. The electron-donating methoxy group in this compound is expected to influence the stability of the enol form. Theoretical models can simulate solvent effects, showing, for example, that non-polar solvents tend to favor the enol form due to the stability conferred by intramolecular hydrogen bonding, while polar solvents can stabilize the more polar diketo form. academie-sciences.fr

Computational Prediction of Interactions with Biological Targets

Understanding how this compound interacts with biological macromolecules is crucial for its potential applications. Computational methods provide a detailed view of these interactions at the molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein. nih.govplos.org For this compound, docking simulations can elucidate how it fits within the binding site of an enzyme or receptor. nih.gov The process involves generating a multitude of possible conformations and orientations of the ligand within the active site and scoring them based on factors like steric complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions). plos.org This allows researchers to identify key amino acid residues involved in the interaction and to understand the structural basis of its biological activity. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful experimental technique for the direct measurement of the thermodynamic parameters of binding interactions. physchemres.org It measures the heat released or absorbed during the binding of a ligand to a macromolecule. europeanpharmaceuticalreview.com A single ITC experiment can determine the binding affinity (KA), dissociation constant (KD), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. physchemres.orgplos.org

While ITC is an experimental method, its results are crucial for validating and refining computational models of binding. The thermodynamic signature (ΔH and ΔS) provides deep insights into the forces driving the binding event, which can be correlated with docking poses and molecular dynamics simulations. europeanpharmaceuticalreview.complos.org

Table 2: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry

| Parameter | Description | Information Gained |

|---|---|---|

| Binding Affinity (KA) | The equilibrium constant for the association of the ligand and macromolecule. | Strength of the binding interaction. youtube.com |

| Dissociation Constant (KD) | The reciprocal of the association constant (1/KA). | Concentration of ligand at which half the binding sites are occupied. nih.gov |

| Enthalpy Change (ΔH) | The heat released or absorbed upon binding. | Indicates the contribution of hydrogen bonds and van der Waals forces. plos.org |

| Entropy Change (ΔS) | The change in the randomness of the system upon binding. | Reflects changes in conformational freedom and solvent reorganization. plos.org |

| Stoichiometry (n) | The molar ratio of ligand to macromolecule in the complex. | Defines the number of binding sites. physchemres.org |

Nuclear Magnetic Resonance (NMR) titration is a powerful technique for studying ligand-protein interactions in solution. ccpn.ac.uk Specifically, Chemical Shift Perturbation (CSP) analysis is used to identify the binding interface. nih.gov This experiment involves acquiring a series of 2D Heteronuclear Single Quantum Coherence (HSQC) spectra of an ¹⁵N-labeled protein while titrating in the unlabeled ligand, such as this compound. nih.govpsu.edu

The chemical shifts of the protein's backbone amide protons and nitrogens are highly sensitive to their local environment. ccpn.ac.uk Upon ligand binding, residues at or near the interaction site will experience a change in their chemical environment, leading to a shift in their corresponding peaks in the HSQC spectrum. researchgate.net By tracking these chemical shift perturbations, researchers can map the binding site onto the protein's structure. Furthermore, by fitting the titration data to a binding model, the dissociation constant (Kd) of the interaction can be determined. researchgate.net

Applications and Functional Aspects of 3 Methoxypentane 2,4 Dione

Strategic Intermediate in Complex Organic Synthesis

3-Methoxypentane-2,4-dione serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure, featuring both ketone and ether functionalities, allows for a diverse range of chemical transformations. This versatility makes it a key building block in the construction of heterocyclic compounds and other substances with potential biological activity, which are of significant interest in pharmaceutical research. The reactivity of the dicarbonyl and methoxy (B1213986) groups enables its participation in various reactions, including condensations and oxidations, facilitating the creation of more intricate molecular architectures. cymitquimica.com

The synthesis of this compound can be achieved through various routes, with one notable method involving the reaction of methanol (B129727) and 2,4-pentanedione. chemsrc.com These synthetic pathways are crucial for producing the compound in sufficient quantities for its application in further chemical syntheses. The ability to be readily prepared and subsequently transformed makes this compound a strategic component in the toolbox of synthetic organic chemists.

Explorations in Medicinal Chemistry and Drug Discovery

The potential of this compound and its derivatives in the field of medicinal chemistry is an area of active investigation. Its structural motifs are found in molecules that interact with biological targets, suggesting its potential as a scaffold for the development of new therapeutic agents.

Investigation of Enzyme Activity Modulation

Research has indicated that compounds containing the pentanedione framework can influence the activity of certain enzymes. For instance, derivatives of this structure have been studied for their ability to inhibit enzymes like catechol-O-methyltransferase. The dicarbonyl portion of the molecule can interact with the active sites of enzymes, potentially modulating their catalytic function. This interaction suggests that this compound could serve as a starting point for designing enzyme inhibitors or activators, which are crucial in the treatment of various diseases. Specifically, compounds that modulate the activity of histone methyl modifying enzymes have been a subject of research, highlighting the therapeutic potential of such molecules. google.comgoogle.com

Mechanistic Studies of Antimicrobial Properties

Preliminary studies have suggested that this compound and related compounds may possess antimicrobial properties against various pathogens. The exact mechanisms of action are still under investigation, but it is hypothesized that the compound's structure allows it to interfere with essential cellular processes in microorganisms. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. nih.govmdpi.com While further studies are needed to confirm the efficacy and spectrum of activity, the initial findings point towards a potential role for this compound derivatives in this field. researchgate.net

Precursor in Agrochemical Development

The chemical reactivity of this compound makes it a useful precursor in the development of new agrochemicals. Its structural features can be incorporated into larger molecules designed to have specific biological effects on pests or plants. The synthesis of novel pesticides and herbicides often relies on versatile building blocks like this compound to create compounds with desired activities and environmental profiles.

Role in the Production of Fine Chemicals and Materials Science

In the realm of industrial chemistry, this compound is utilized in the production of fine chemicals. cymitquimica.com These are pure, single substances that are produced in relatively small quantities and are used as intermediates in the manufacture of specialty chemicals, such as pharmaceuticals, agrochemicals, and dyes. mdpi.com The compound's reactivity allows for the creation of a wide array of derivatives with specific properties, making it a valuable component in the synthesis of high-value chemical products.

Furthermore, in materials science, the introduction of fluorine atoms into organic compounds is a known strategy to tune their physical and chemical properties. acs.org While not a direct application of this compound itself, the synthetic methodologies used to create such fluorinated molecules can be analogous to the transformations involving this dione, highlighting the importance of versatile keto-compounds in developing new materials. acs.org

Coordination Chemistry: Formation and Characterization of Metal Chelates (e.g., Beta-Diketonate Ligands)

This compound is a classic example of a beta-diketone, a class of compounds renowned for their ability to act as chelating ligands in coordination chemistry. libretexts.org The two carbonyl groups are positioned in such a way that they can readily coordinate to a central metal ion, forming a stable six-membered ring. This type of ligand is known as a bidentate ligand because it binds to the metal at two points. libretexts.org

Methodological Considerations and Future Research Directions

Rigorous Experimental Design and Methodological Validation

The study of 3-methoxypentane-2,4-dione necessitates a foundation of rigorous experimental design and thorough methodological validation to ensure the reliability and significance of any findings. Research involving the synthesis of analogous β-dicarbonyl compounds highlights the importance of precise control over reaction parameters. For instance, the preparation of related diones often involves multi-step sequences where factors such as temperature, reaction time, and the stoichiometry of reagents are critical. scispace.comorgsyn.org Synthetic procedures, such as the alkylation of pentane-2,4-dione derivatives, require carefully selected conditions to optimize yields and minimize the formation of byproducts, such as products of dialkylation. orgsyn.org

Methodological validation is centrally dependent on comprehensive characterization of the synthesized compound. A multi-technique approach is standard for structural confirmation and purity assessment. Advanced nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and two-dimensional techniques like COSY and HSQC, is essential for unambiguous structural elucidation. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides definitive confirmation of the elemental composition, while infrared (IR) spectroscopy confirms the presence of key functional groups. nih.govnih.gov Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are vital for assessing the purity of the final product and for the separation of complex mixtures during synthesis. scispace.comorgsyn.org

Data Reproducibility and Cross-Validation with Public Databases

For scientific findings to be robust, the underlying data must be reproducible. In the context of this compound, this involves detailed reporting of experimental procedures and the deposition of validation data into publicly accessible databases. Public repositories like PubChem serve as central hubs for chemical information, assigning unique identifiers that prevent ambiguity. nih.govuni.lu The use of standardized identifiers such as the CAS Number (26213-42-3) and the InChIKey (YMQOSAYPQWXJSS-UHFFFAOYSA-N) ensures that researchers across different studies are referencing the exact same chemical entity. nih.govuni.luchemsrc.com

Cross-validation of experimental results with data available in these databases is a critical step. For example, experimentally obtained mass spectrometry data can be compared against predicted values, such as the monoisotopic mass or collision cross-section data available on PubChem. uni.lu The consistency of such data across different laboratories and methodologies strengthens the confidence in the reported findings. Researchers should be encouraged to contribute their own raw and processed analytical data to these public resources to build a more comprehensive and verifiable body of knowledge on the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10O3 | nih.govuni.lu |

| Molecular Weight | 130.14 g/mol | sigmaaldrich.com |

| CAS Number | 26213-42-3 | chemsrc.comsigmaaldrich.com |

| InChIKey | YMQOSAYPQWXJSS-UHFFFAOYSA-N | uni.lusigmaaldrich.com |

| Monoisotopic Mass | 130.06299 Da | uni.lu |

| Predicted XlogP | -0.2 | uni.lu |

| Predicted Collision Cross Section ([M+H]+) | 124.6 Ų | uni.lu |

Strategies for Divergent Findings Resolution (e.g., Meta-Analysis)

In any field of research, it is possible for divergent or conflicting findings to emerge from different studies. For a specific compound like this compound, such discrepancies could arise from variations in sample purity, experimental conditions, or analytical methods. For example, studies on the synthesis of the related 3-methylpentane-2,4-dione have shown that minor changes in reaction time can significantly alter the proportion of byproducts, which could in turn affect the outcome of subsequent reactivity or activity studies. orgsyn.org

To resolve such divergent findings, a systematic approach is required. A meta-analysis, or a structured review of existing literature, can be a powerful tool. This would involve a critical evaluation of the methodologies employed in each study, paying close attention to the synthetic route, purification techniques, and the analytical evidence provided for structure and purity. scispace.com If impurities are suspected to be the cause of discrepancies, re-analysis of samples from different sources using standardized, high-resolution analytical techniques could be undertaken. Collaborative "round-robin" studies, where the same sample is analyzed by multiple independent laboratories, can also help to identify and resolve methodological biases, leading to a more unified and accurate understanding of the compound's properties.

Structure-Activity Relationship (SAR) Studies for Analog Development

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its properties and for designing new analogs with enhanced or targeted functions. While specific SAR studies on this compound are not extensively documented, research on structurally related compounds provides a clear blueprint for future investigations. For example, in the development of analogs of the natural product herboxidiene, which contains a complex dione-bearing side chain, researchers found that the tetrahydropyran (B127337) ring oxygen was important for splicing inhibitory activity, as its replacement with a methylene (B1212753) group (a carba-derivative) led to lower activity. scispace.com Conversely, the removal of a specific methyl group had no impact on activity, indicating it is not a critical point of interaction. scispace.com

Applying this logic to this compound, SAR studies could explore how modifications to its structure affect its chemical or biological properties. Key modifications could include:

Altering the methoxy (B1213986) group to other alkoxy groups (e.g., ethoxy, propoxy) to probe steric and electronic effects.

Replacing the methyl groups on the acetyl moieties with longer or more complex alkyl or aryl groups.

Introducing functional groups at various positions to enable new interactions or serve as handles for further chemical elaboration.

Such studies are instrumental in fields like medicinal chemistry, where this compound can serve as a scaffold. Its use as a precursor for pyrazolo-pyrimidine derivatives, which were optimized as enzyme inhibitors, demonstrates its utility in analog development. rsc.org

| Structural Modification | Observed Effect on Splicing Inhibition | Implication for SAR | Source |

|---|---|---|---|

| Removal of C6-methyl group | Activity maintained (same as herboxidiene) | The methyl group at this position is not critical for interaction with the SF3B spliceosome subunit. | scispace.com |

| Replacement of tetrahydropyran ring oxygen with carbon (carba-derivative) | Lower splicing inhibitory activity | The oxygen atom in the tetrahydropyran ring is important for biological activity. | scispace.com |

Integration of Multi-Method Research Approaches

A potential integrated research workflow could proceed as follows:

Synthesis and Purification: The compound is synthesized using a validated method, and its purity is established using chromatographic techniques (GC or HPLC). orgsyn.orgnih.gov

Structural and Physicochemical Characterization: A suite of analytical tools, including NMR, HRMS, and IR spectroscopy, is used to confirm the structure. nih.gov

Computational Analysis: Theoretical calculations can predict properties such as molecular electrostatic potential, dipole moment, and spectroscopic signatures. rsc.org These predicted values can be compared with experimental data. For example, predicted mass-to-charge ratios and collision cross-sections can be validated against experimental mass spectrometry results. uni.lu

Functional Evaluation: The compound or its newly synthesized analogs can be evaluated in relevant assays. Based on the known applications of similar diones, this could involve testing as a ligand in organometallic catalysis or as a precursor in the synthesis of biologically active molecules. scispace.comrsc.org

By combining these diverse approaches, researchers can build a holistic picture of the molecule, from its fundamental physical properties to its potential applications.

Identification of Novel Research Avenues and Untapped Potential

While this compound has established uses as a synthetic intermediate, several promising research avenues remain underexplored. rsc.orggoogle.com Its structural features suggest significant untapped potential in various fields of chemistry.

Coordination Chemistry and Catalysis: The β-dicarbonyl moiety is an excellent chelating ligand for a wide range of metal ions. The related 1-methoxypentane-2,4-dione (B1582888) was studied for its ability to form stable chelates with rare earth elements decades ago. A systematic investigation of the coordination chemistry of this compound could yield novel metal complexes. These complexes could possess interesting magnetic, optical, or catalytic properties, potentially finding use as catalysts in organic synthesis or as building blocks for advanced materials.

Medicinal Chemistry and Chemical Biology: The compound's role as a building block for enzyme inhibitors suggests its core structure is a valuable scaffold in drug discovery. rsc.orggoogle.com There is potential to develop libraries of analogs for screening against a wide range of biological targets. Furthermore, derivatization could lead to the creation of chemical probes to investigate biological pathways, similar to how other natural products and their analogs are used to study the spliceosome. scispace.comnih.gov

Green and Flow Chemistry: Modern synthetic methodologies, such as continuous flow chemistry, offer advantages in terms of safety, efficiency, and scalability. rsc.org Adapting the synthesis of this compound and its derivatives to flow processes could represent a significant methodological advancement, enabling safer handling of reagents and better control over reaction conditions. rsc.org This aligns with the principles of green chemistry by intensifying processes and potentially reducing waste.

Material Science: The ability of β-dicarbonyl compounds to participate in the formation of polymeric structures or to modify surfaces could be explored. The functional groups of this compound could be leveraged to incorporate it into larger macromolecular architectures or to create functional thin films.

Q & A

Q. How to validate the compound’s role in asymmetric synthesis via chiral derivatization?

- Methodological Answer : React this compound with chiral amines (e.g., (R)-1-phenylethylamine) to form diastereomeric enamines. Separate enantiomers via chiral HPLC or capillary electrophoresis. Enantiomeric excess (ee) is quantified using polarimetry or circular dichroism (CD) spectroscopy .

Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.